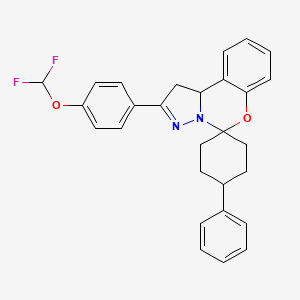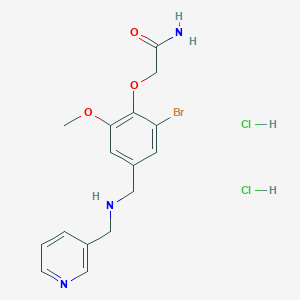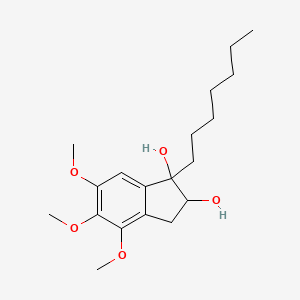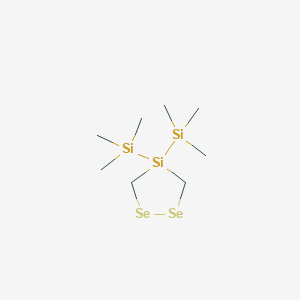
4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane is a unique organosilicon compound that features selenium atoms within its structure. This compound is of interest due to its potential applications in various fields, including materials science and organic synthesis. The presence of selenium atoms imparts distinct chemical properties, making it a valuable subject for research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane typically involves the reaction of trimethylsilyl chloride with diselenides under controlled conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like diisopropylamine. The reaction is carried out at low temperatures, often around -78°C, to ensure the stability of the intermediate compounds .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane can undergo various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organoselenium compounds.
Biology: Its derivatives are studied for their potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: The compound is investigated for its use in materials science, particularly in the development of advanced materials with unique electronic properties
Wirkmechanismus
The mechanism of action of 4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane involves its ability to interact with various molecular targets through its selenium atoms. Selenium is known for its redox properties, which allow it to participate in oxidation-reduction reactions. These reactions can modulate the activity of enzymes and other proteins, thereby influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
4,4-Bis(trimethylsilyl)benzene: This compound features silicon atoms but lacks selenium, resulting in different chemical properties.
4,4-Bis(triethoxysilyl)-1,1-biphenyl: Another organosilicon compound with distinct structural and chemical characteristics
Uniqueness: The presence of selenium atoms in 4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane sets it apart from other similar compounds. Selenium imparts unique redox properties, making this compound particularly valuable for applications requiring oxidative and reductive capabilities.
Eigenschaften
CAS-Nummer |
918904-63-9 |
|---|---|
Molekularformel |
C8H22Se2Si3 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
trimethyl-(4-trimethylsilyl-1,2,4-diselenasilolan-4-yl)silane |
InChI |
InChI=1S/C8H22Se2Si3/c1-11(2,3)13(12(4,5)6)7-9-10-8-13/h7-8H2,1-6H3 |
InChI-Schlüssel |
DYXZGDNPIKRMCO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si]1(C[Se][Se]C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate](/img/structure/B12636007.png)

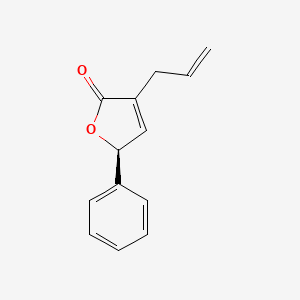
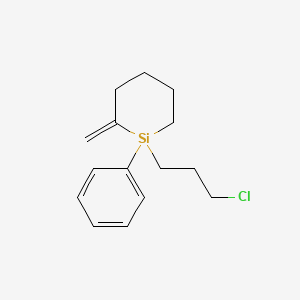


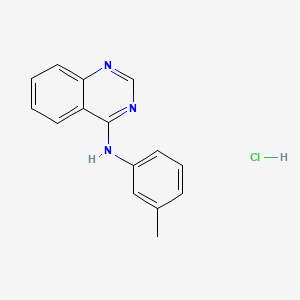
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12636041.png)
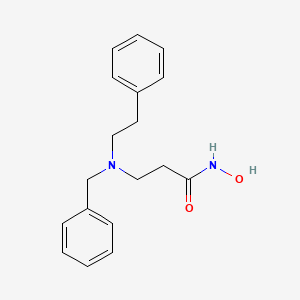
![3-Hexyl-2-(4-hexylfuran-2-yl)-5-[5-[5-[3-hexyl-5-(3-hexylfuran-2-yl)furan-2-yl]furan-2-yl]furan-2-yl]furan](/img/structure/B12636048.png)
![2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12636060.png)
